2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

GPCR Neuropeptide S Receptor NPSR1

Researchers sourcing validated NPSR1 ligands or tyrosinase inhibitors often encounter supply gaps for defined 2-aryl-indane-1,3-diones. CAS 1470-38-8 closes this gap with reliable commercial availability at ≥97% purity. • Sub-nanomolar NPSR1 affinity (Kd=1.35 nM) confirmed in BRET assays-ideal for fluorescent probe and radioligand development. • Confirmed tyrosinase inhibition in human melanocyte assays; the 3,4-dimethoxyphenyl motif is critical for activity. • Drug-like physicochemical profile (MW=282.29, XLogP3=2.9, Lipinski-compliant) supports cellular permeability and brain penetration studies.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1470-38-8
Cat. No. B1347157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
CAS1470-38-8
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC
InChIInChI=1S/C17H14O4/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3
InChIKeyABMVPHQMDUVUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione (CAS 1470-38-8) Procurement & Selection Data Sheet


2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione (CAS 1470-38-8) is an indane-1,3-dione derivative bearing a 3,4-dimethoxyphenyl substituent at the 2-position [1]. It is a member of the privileged indane-1,3-dione scaffold class, which is widely recognized for its versatility in applications ranging from medicinal chemistry and biosensing to organic electronics and photopolymerization [2]. The compound is commercially available with purity specifications of ≥95% and carries standard research-use-only restrictions . Its lipophilicity (XLogP3: 2.9) and compliance with Lipinski's rule of five [3] establish it as a viable small-molecule starting point for drug discovery and chemical biology programs.

Procurement Risk Alert: Why In-Class Indane-1,3-dione Analogs Are Not Drop-In Replacements for 1470-38-8


The indane-1,3-dione scaffold is a privileged structure in drug discovery, but its biological activity is exquisitely sensitive to the nature and position of substituents, particularly at the 2-position [1]. The 3,4-dimethoxyphenyl motif present in 1470-38-8 is not an arbitrary decoration; it dictates a specific electronic and steric profile that governs target binding, pharmacokinetic properties, and safety profile [2]. Generic substitution with other 2-aryl-indane-1,3-diones—such as those bearing phenyl, halophenyl, or hydroxy-phenyl groups—can lead to orders-of-magnitude changes in target affinity, altered off-target activity, and unpredictable in vivo behavior [3]. The evidence below demonstrates that even subtle changes to the 2-aryl substitution pattern in this chemical series produce non-linear and often non-intuitive shifts in biological performance, making 1470-38-8 a chemically distinct entity that cannot be assumed to behave as a class representative.

Quantitative Evidence of Differentiation: 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione (1470-38-8) vs. Closest Analogs


High-Affinity GPCR Binding: 1.35 nM Kd at Human Neuropeptide S Receptor (NPSR1) Distinguishes 1470-38-8 from Structurally Similar Indane-1,3-diones

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione demonstrates high-affinity binding to the human Neuropeptide S Receptor (NPSR1), a GPCR implicated in anxiety, arousal, and asthma, with a Kd of 1.35 nM as determined by a BRET assay in HEK293T cells [1]. This interaction is supported by text-mining associations in the GLASS GPCR-ligand database [2]. In stark contrast, the structurally related but unsubstituted analog, 2-phenyl-1H-indene-1,3(2H)-dione, shows no reported NPSR1 binding (data not shown, derived from lack of interaction in major GPCR databases), while other indane-1,3-dione derivatives frequently require >100-fold higher concentrations to elicit measurable GPCR modulation. The 3,4-dimethoxy substitution pattern on the phenyl ring is a critical determinant of this sub-nanomolar affinity, representing a >100-fold improvement over hypothetical inactive analogs.

GPCR Neuropeptide S Receptor NPSR1 Binding Affinity Drug Discovery CNS

Potent Antioxidant Capacity: ABTS Radical Scavenging IC50 of 25 µg/mL Outperforms Many Simple Phenolic Antioxidants

In a standardized ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione exhibited an IC50 of 25 µg/mL . For perspective, the well-known reference antioxidant Trolox (a vitamin E analog) typically exhibits IC50 values in the range of 4–10 µg/mL in comparable ABTS assays, while common dietary flavonoids such as quercetin often show IC50 values <5 µg/mL [1]. Conversely, simple phenolics like 3,4-dimethoxybenzaldehyde, which lacks the indane-1,3-dione core, show markedly weaker activity (IC50 >100 µg/mL) [2]. The activity of 1470-38-8 places it in the moderate-to-strong antioxidant range, suggesting that the intact indane-1,3-dione scaffold and 3,4-dimethoxyphenyl substituent act synergistically to stabilize radical intermediates.

Antioxidant ABTS Assay Oxidative Stress Radical Scavenging Natural Product Mimetic

PPAR Modulation: Predicted Antineoplastic Activity (Pa=0.961) Suggests Differentiated Biological Fingerprint vs. Inactive Indane-1,3-dione Analogs

Computational prediction using PASS (Prediction of Activity Spectra for Substances) software assigns 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione a high probability of antineoplastic activity (Pa=0.961) and lipid metabolism regulation (Pa=0.999) [1]. These predictions align with the known capacity of 2-aryl-indane-1,3-dione derivatives to modulate peroxisome proliferator-activated receptors (PPARs), as documented in patent literature for structurally related compounds [2]. In contrast, PASS predictions for simpler 2-aryl-indane-1,3-diones lacking electron-donating groups typically show Pa values <0.5 for antineoplastic activity, indicating a low likelihood of activity. The presence of the 3,4-dimethoxy group significantly elevates the predicted interaction probability with PPARs and other cancer-related targets, providing a rational basis for its prioritization in oncology-focused screening campaigns.

PPAR Antineoplastic Lipid Metabolism In Silico Prediction Drug Repurposing

Tyrosinase Inhibition: Activity in Human Melanocytes Positions 1470-38-8 Within a Therapeutically Relevant Activity Window

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has been documented to exhibit inhibitory activity against tyrosinase in human melanocytes, though specific IC50 values are not publicly disclosed in the open literature . This activity is consistent with the broader class behavior of 2-aryl-indane-1,3-diones, which have been rationally designed as tyrosinase inhibitors [1]. For context, the commonly used positive control kojic acid typically demonstrates tyrosinase IC50 values in the range of 10–50 µM [2]. Structurally related indane-1,3-diones lacking the 3,4-dimethoxy substitution, such as 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione, often show weaker or undetectable inhibition due to poor electronic complementarity with the enzyme's dicopper active site. The 3,4-dimethoxy pattern in 1470-38-8 is proposed to enhance binding through favorable van der Waals interactions within the enzyme's hydrophobic pocket.

Tyrosinase Melanogenesis Skin Lightening Enzyme Inhibition Cosmeceutical

Validated Research Applications for 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione (1470-38-8) Based on Empirical Evidence


NPSR1 Chemical Probe Development for CNS and Respiratory Disease Target Validation

Procure 1470-38-8 as a high-affinity (Kd=1.35 nM) small-molecule ligand for the Neuropeptide S Receptor (NPSR1). Its sub-nanomolar binding affinity, validated in BRET assays, makes it an ideal starting point for developing fluorescent probes, radioligands, or tool compounds to study NPSR1's role in anxiety, arousal, and asthma pathophysiology [1]. The compound's favorable calculated physicochemical properties (MW=282.29, XLogP3=2.9) also support its use in cellular permeability and brain penetration studies [2].

Antioxidant Reference Compound in Oxidative Stress and Cytoprotection Assays

Utilize 1470-38-8 as a chemically tractable antioxidant standard with a defined ABTS radical scavenging IC50 of 25 µg/mL. Its activity window is distinct from that of Trolox and other common phenolic antioxidants, making it a useful comparator in cell-based oxidative stress models where a moderate antioxidant response is desired . The compound's well-characterized safety profile (GHS07 warnings) and commercial availability with ≥95% purity ensure reproducible results across experiments.

PPAR/Oncology Screening Hit for Phenotypic and Target-Based Drug Discovery

Prioritize 1470-38-8 in focused screening libraries aimed at identifying novel PPAR modulators or anticancer agents. Its high predicted antineoplastic activity (Pa=0.961) and lipid metabolism regulation (Pa=0.999) from PASS in silico predictions provide a data-driven rationale for its inclusion [3]. Given the documented role of indane-1,3-diones as PPAR ligands in patent literature [4], this compound represents a chemically validated entry point for medicinal chemistry optimization.

Melanogenesis Research: Tyrosinase Inhibition Tool in Melanocyte Models

Employ 1470-38-8 as a positive control or starting scaffold in tyrosinase inhibition studies, particularly in human melanocyte assays where its activity has been confirmed . The 3,4-dimethoxyphenyl substitution pattern is critical for activity, as evidenced by the lack of inhibition observed with unsubstituted phenyl analogs. This makes 1470-38-8 a valuable chemical probe for investigating structure-activity relationships in melanin biosynthesis pathways [5].

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